

Toxicological Profile of Disperse Blue 291 Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555903*

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This technical guide provides a comprehensive overview of the toxicological profile of the metabolites of the azo dye, **Disperse Blue 291**. Azo dyes are widely used in the textile industry and their metabolic breakdown products are of significant toxicological concern. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to facilitate a deeper understanding of the potential health risks associated with exposure to **Disperse Blue 291** and its metabolites.

Introduction

Disperse Blue 291 is a commercial azo dye used in the textile industry. Like many azo dyes, it is subject to metabolic degradation, primarily through the reductive cleavage of the azo bond (-N=N-). This biotransformation, which can occur through the action of azoreductases produced by intestinal microflora and liver enzymes, results in the formation of aromatic amines. These metabolites are often more toxic than the parent dye and are the primary focus of toxicological assessments.

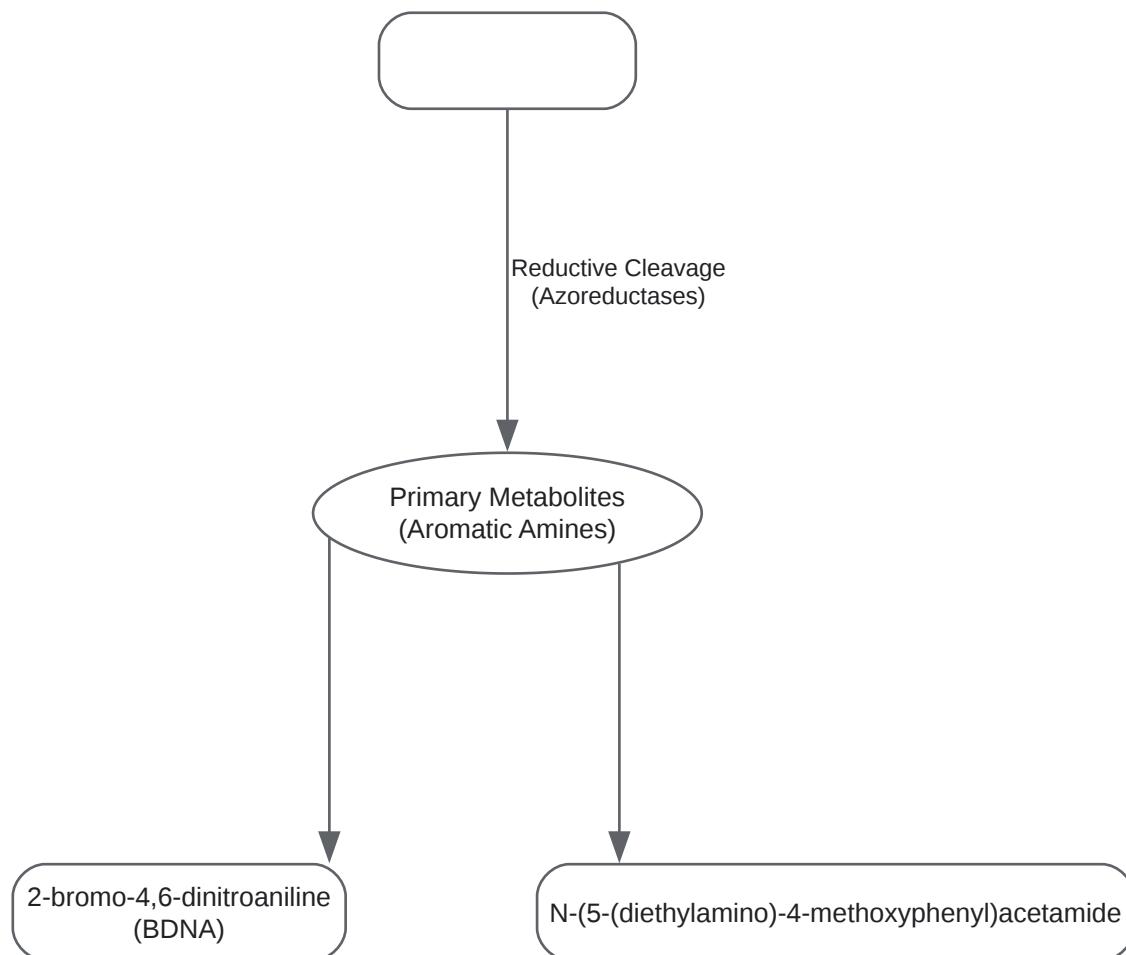
The predicted primary metabolites of **Disperse Blue 291** are:

- Metabolite 1: 2-bromo-4,6-dinitroaniline (BDNA)
- Metabolite 2: N-(5-(diethylamino)-4-methoxyphenyl)acetamide

This guide will focus on the toxicological profile of these two metabolites.

Metabolic Pathway of Disperse Blue 291

The metabolic conversion of **Disperse Blue 291** to its primary aromatic amine metabolites is a critical first step in its toxicological assessment. This process is primarily a reduction reaction.



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Caption: Metabolic breakdown of **Disperse Blue 291**.

Toxicological Profile of Metabolites

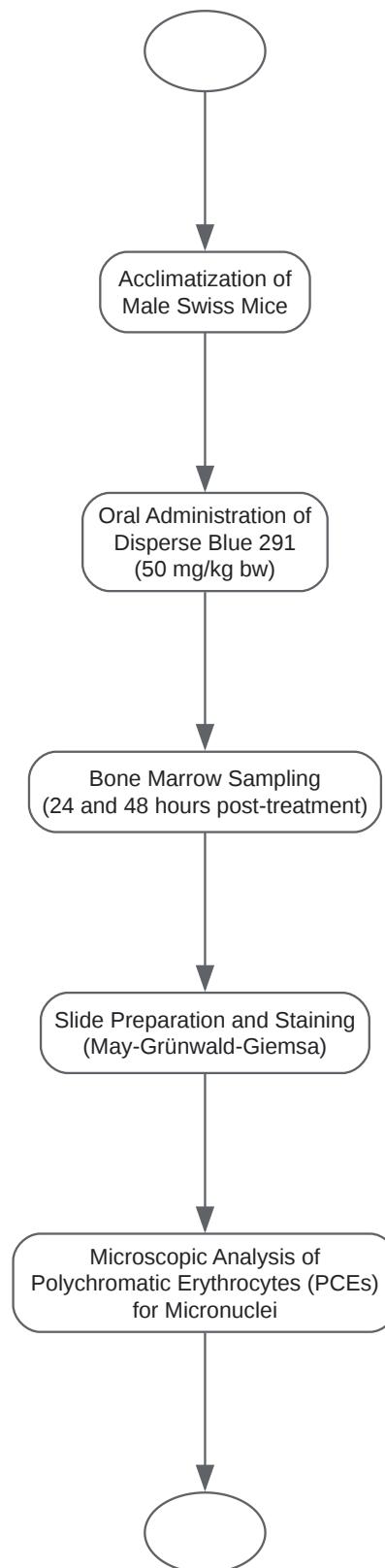
2-bromo-4,6-dinitroaniline (BDNA)

BDNA is a known mutagenic aromatic amine and has been the subject of several toxicological studies.

Parameter	Value	Species	Route of Administration	Reference
LD50	4100 mg/kg	Rat	Oral	[1]
Genotoxicity	Increased micronucleated polychromatic erythrocytes	Mouse	Oral	[2]
Reproductive Toxicity	Decreased fertilization and hatching success (F2 generation)	Zebrafish	Aqueous exposure	[3]
Hepatotoxicity	Upregulated HSI, ALT, and ARG1	Rat	Oral	[4]

In Vivo Genotoxicity: Mouse Micronucleus Assay

This protocol is based on the study by Fernandes et al. (2019)[\[2\]](#).



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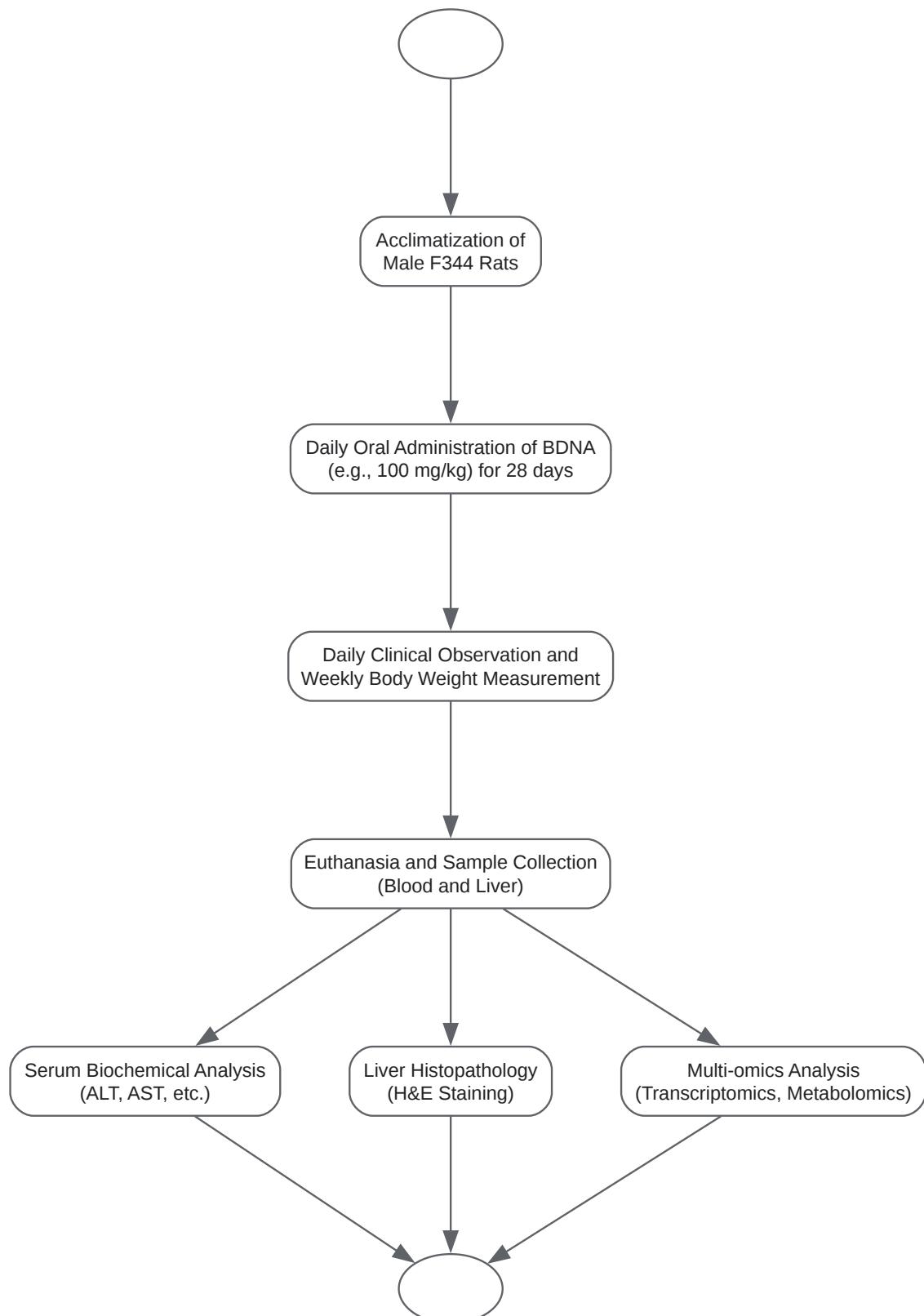
Caption: Workflow for the *in vivo* mouse micronucleus assay.

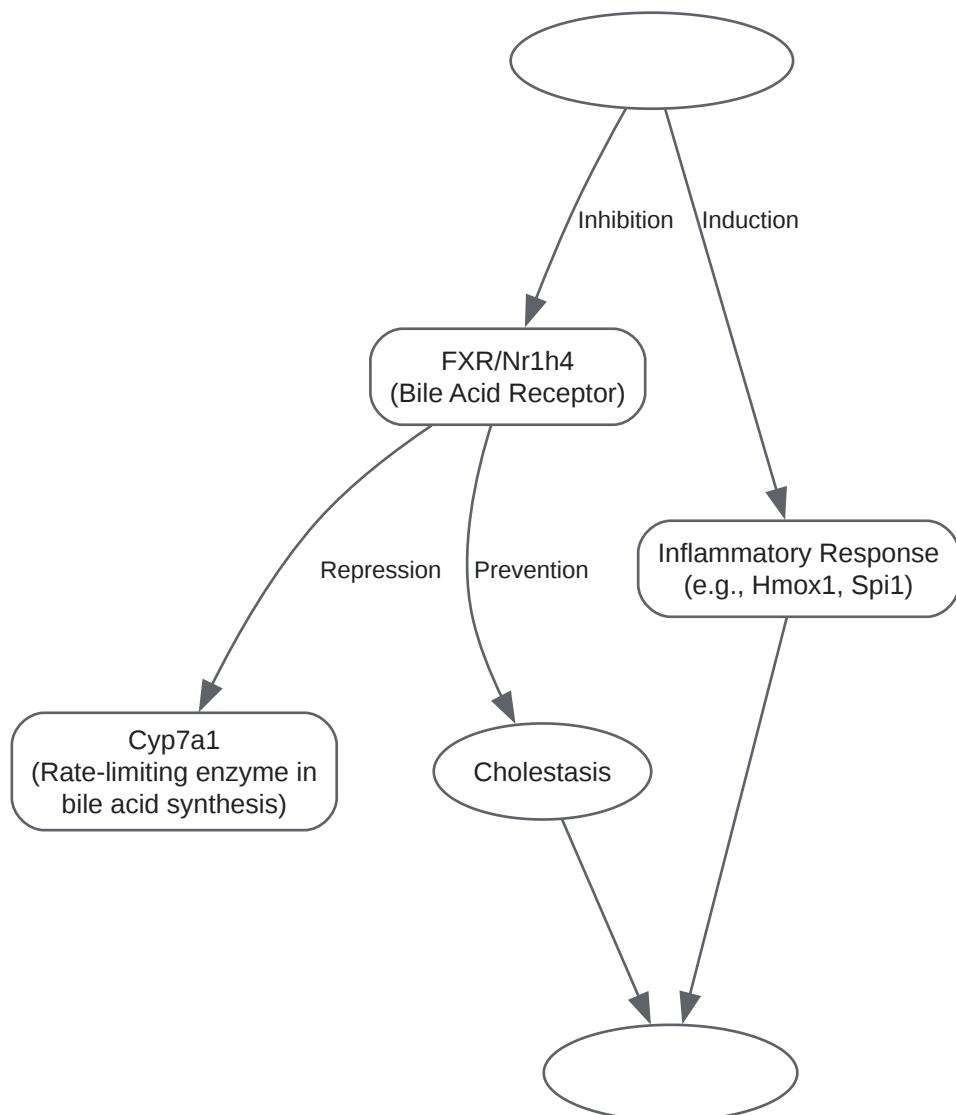
Detailed Steps:

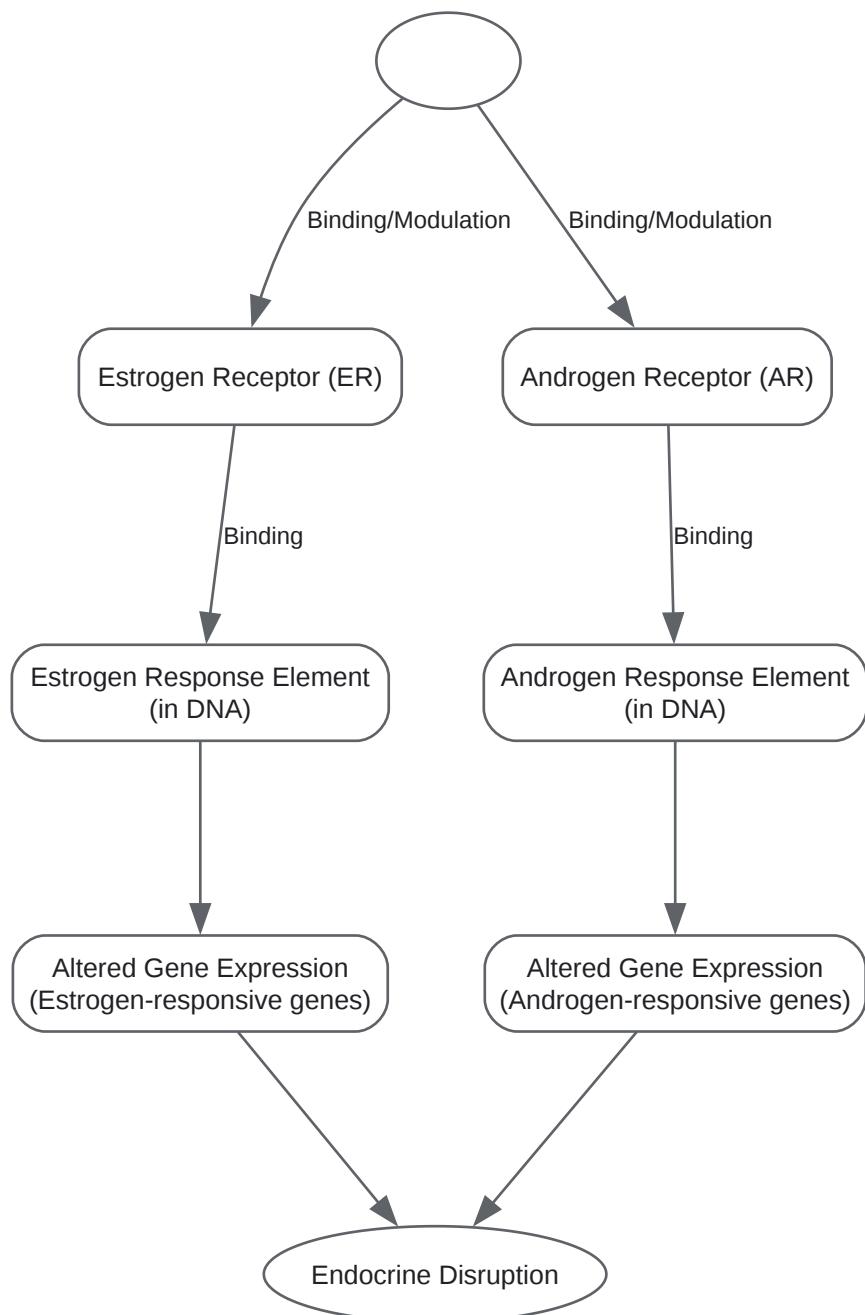
- Animal Model: Male Swiss mice are used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
- Treatment: A single dose of **Disperse Blue 291** (which metabolizes to BDNA in vivo) is administered by oral gavage. A vehicle control group (e.g., corn oil) and a positive control group (e.g., cyclophosphamide) are included.
- Sample Collection: At 24 and 48 hours post-treatment, animals are euthanized, and bone marrow is collected from the femur.
- Slide Preparation: Bone marrow cells are flushed, centrifuged, and smeared onto glass slides. The slides are air-dried and stained with May-Grünwald-Giemsa stain.
- Microscopic Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
- Statistical Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test).

In Vivo Hepatotoxicity Study in Rats

This protocol is based on the study by an unspecified author, which investigated the hepatotoxicity of BDNA in rats[4].







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